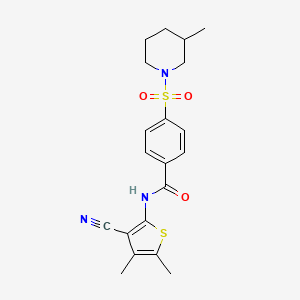

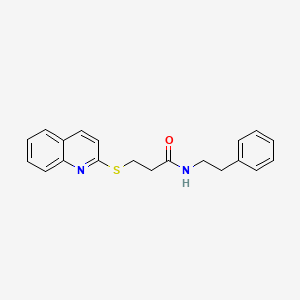

Ethyl 3-(4-methylphenyl)-5-(1-pyrrolidinyl)-1,2,4-triazine-6-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

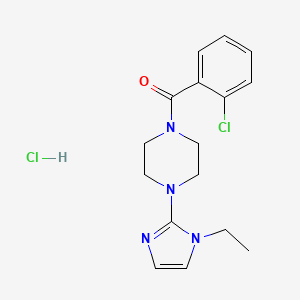

The compound of interest, Ethyl 3-(4-methylphenyl)-5-(1-pyrrolidinyl)-1,2,4-triazine-6-carboxylate, is a derivative of the triazine class. Triazines are heterocyclic compounds that have been extensively studied due to their diverse pharmacological activities and potential applications in medicinal chemistry. The triazine core is known to be a versatile scaffold for the development of new therapeutic agents.

Synthesis Analysis

The synthesis of triazine derivatives often involves multi-step reactions with various reagents and conditions tailored to introduce different substituents onto the triazine ring. For instance, the synthesis of ethyl 4-(aziridin-1-yl)-5-methylpyrrolo[1,2-f][1,2,4]triazine-6-carboxylate was achieved through a three-step reaction starting from ethyl 3-methyl-2-cyanopyrrole-4-carboxylate, with an overall yield of 43% . This demonstrates the complexity and the careful optimization required in synthesizing such compounds.

Molecular Structure Analysis

The molecular structure of triazine derivatives is characterized by the presence of a triazine ring, which can be substituted at various positions to yield compounds with different properties. The structure of these compounds is often elucidated using spectroscopic methods such as NMR, HRMS, and FTIR, as seen in the synthesis of ethyl 4-(aziridin-1-yl)-5-methylpyrrolo[1,2-f][1,2,4]triazine-6-carboxylate .

Chemical Reactions Analysis

Triazine derivatives can undergo various chemical reactions, depending on the functional groups present. For example, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates were converted into different pyrano and diazanaphthalene derivatives upon treatment with nucleophilic reagents . Similarly, the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea involved an ANRORC rearrangement followed by N-formylation .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the triazine ring. These properties are crucial for determining the compound's suitability for pharmaceutical applications. The crystal structure of related compounds, such as (2S,6R) Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate, provides insight into the molecular conformation and potential intermolecular interactions .

Applications De Recherche Scientifique

Chemical Transformations and Synthesis

- The compound has been explored in the context of chemical transformations and synthesis. For instance, ethyl N-[5′-(3′-methylmercapto-6′-ethoxycarbonyl)-1′,2′,4′-triazinyl]-3-methylmercapto-5-oxo-1,2,4-triazine-6-carboxylate, a related compound, undergoes various reactions with aromatic amines and other compounds, demonstrating the versatility of this class of compounds in synthetic chemistry (M. Cai, 1985).

Unusual Reaction Pathways

- Research has shown that ethyl 1,2,4-triazine-3-carboxylate can engage in non-synchronous reactions, leading to unexpected by-products. This highlights the potential for discovering novel reaction pathways and mechanisms within this class of compounds (E. MacorJohn, W. Kuipers, R. Lachicotte, 1998).

Antimicrobial Activity

- Some derivatives of 1,2,4-triazol-3-one, which are structurally related to the ethyl 3-(4-methylphenyl)-5-(1-pyrrolidinyl)-1,2,4-triazine-6-carboxylate, have been evaluated for antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Seda Fandaklı, Serap Başoğlu, H. Bektaş, Meltem Yolal, A. Demirbaş, S. Karaoglu, 2012).

Cyclization Reactions

- Ethyl 5-amino-1,2,4-triazine-6-carboxylates, which are structurally similar, have been utilized in cyclization reactions to form novel compounds like pyrimido[4,5-e][1,2,4]triazines. Such reactions are pivotal in the synthesis of new chemical entities (H. Wamhoff, M. Tzanova, 2003).

Anticancer and Antibacterial Activities

- Novel ethyl esters of 1,2-dyhidropyrrolo[1,2-d][1,2,4]triazine-7-carboxylic acids, which share a core structure with this compound, have been synthesized and shown to possess anticancer and antibacterial activities. This indicates the potential biomedical applications of these compounds (Valeriia Astakhina, Maxim Voievudskyi, O. Kharchenko, V. Novikov, Elena Komarovska-Porohnyavets, O. Petukhova, 2016).

Propriétés

IUPAC Name |

ethyl 3-(4-methylphenyl)-5-pyrrolidin-1-yl-1,2,4-triazine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2/c1-3-23-17(22)14-16(21-10-4-5-11-21)18-15(20-19-14)13-8-6-12(2)7-9-13/h6-9H,3-5,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USVXJKXGXLNYKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(N=N1)C2=CC=C(C=C2)C)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2528841.png)

![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2528846.png)

![5-methyl-3-propyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2528849.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide](/img/structure/B2528851.png)

![2-[[5-(Quinolin-8-yloxymethyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2528854.png)

![7,7-dimethyl-N-(thiophen-2-yl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2528855.png)